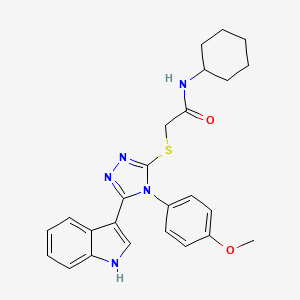

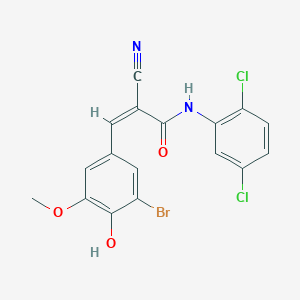

![molecular formula C13H15NO4 B2379339 Ácido 2-[2-(2-oxo-pirrolidin-1-il)-etoxi]-benzoico CAS No. 879065-06-2](/img/structure/B2379339.png)

Ácido 2-[2-(2-oxo-pirrolidin-1-il)-etoxi]-benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with a pyrrolidinone ring can be achieved through various methods. For instance, levetiracetam, a compound with a similar structure, was synthesized from l-methionine . Another method involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidinone ring in similar compounds has been found to have a half-chair conformation . Molecules are linked by N—H⋯O hydrogen bonds to form layers parallel to the bc plane .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(2-oxopyrrolidin-1-yl)benzoic Acid, include a molecular weight of 205.21 g/mol, a topological polar surface area of 57.6 Ų, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

- Andamiaje de Pirrolidina: El anillo de pirrolidina en este compuesto sirve como un andamiaje versátil para el desarrollo de fármacos. Su hibridación sp³ permite una exploración eficiente del espacio farmacoforo, contribuyendo a la estereoquímica y la cobertura tridimensional. Los investigadores han sintetizado derivados con posibles efectos terapéuticos .

- Inhibidores de PDE4B: El compuesto se ha utilizado como reactivo en la preparación de pirazolopiridinas, que exhiben actividad inhibitoria contra las enzimas fosfodiesterasa 4B (PDE4B) .

- Derivados de Levetiracetam: Levetiracetam, un fármaco antiepiléptico, contiene una porción de pirrolidina similar. Investigar derivados del ácido 2-[2-(2-oxo-pirrolidin-1-il)-etoxi]-benzoico podría conducir a nuevos agentes antiepilépticos .

Química Medicinal y Descubrimiento de Fármacos

Trastornos Neurológicos

Síntesis Orgánica

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of pyrazolopyridines as pde4b inhibitors

Pharmacokinetics

The compound’s molecular weight (18719300 ) suggests that it could be absorbed in the gastrointestinal tract after oral administration. The compound’s stability under various storage conditions suggests it may have a reasonable half-life .

Action Environment

The compound’s stability under various storage conditions suggests it may be resistant to degradation in different environments .

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This could potentially include “2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” and similar compounds.

Propiedades

IUPAC Name |

2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-6-3-7-14(12)8-9-18-11-5-2-1-4-10(11)13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCXSNCLVWSWPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331224 |

Source

|

| Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879065-06-2 |

Source

|

| Record name | 2-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)